N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[840Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis and the compatibility of functional groups during the process . The synthetic route typically involves the use of reagents such as nitrating agents, reducing agents, and brominating agents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, reducing agents, and brominating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, nitration can introduce nitro groups, while reduction can convert nitro groups to amines .
Scientific Research Applications
N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde
Uniqueness
N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique triazatricyclic structure and the presence of multiple functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H27N5O2/c1-5-6-9-23-20(27)15-11-16-19(26(17(15)22)12-13(2)3)24-18-14(4)8-7-10-25(18)21(16)28/h7-8,10-11,13,22H,5-6,9,12H2,1-4H3,(H,23,27) |
InChI Key |
VPPBCBRNDZPIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC(C)C |
Origin of Product |
United States |
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